![molecular formula C23H21FN4O3 B2726174 甲酸甲酯 4-((1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]吡啶-6(7H)-基)甲基)苯甲酸酯 CAS No. 946253-64-1](/img/structure/B2726174.png)

甲酸甲酯 4-((1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]吡啶-6(7H)-基)甲基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

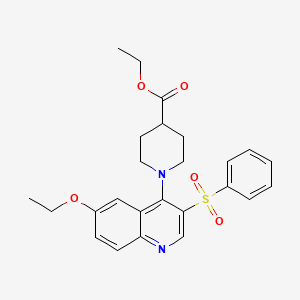

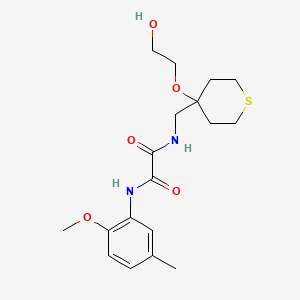

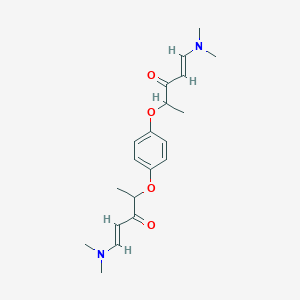

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyridazine core, which is a bicyclic heterocycle containing a pyrazole ring fused with a pyridazine ring . This core is substituted with a 4-fluorophenyl group, an isopropyl group, and a methyl benzoate group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine core suggests that the molecule may have a planar structure in this region. The 4-fluorophenyl, isopropyl, and methyl benzoate groups would extend from this core .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the pyrazolo[3,4-d]pyridazine core might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .科学研究应用

Medicinal Chemistry and Drug Development

Overview: Pyrazolo[3,4-b]pyridines exhibit intriguing structural similarities to purine bases such as adenine and guanine. Researchers have explored their potential as drug candidates due to these similarities.

Applications:Kinase Inhibitors: Pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors. Their ability to modulate kinases involved in cell signaling pathways makes them promising candidates for cancer therapy and other diseases .

Anti-Inflammatory Agents: Some derivatives of this compound class have demonstrated anti-inflammatory properties. Researchers have explored their potential in treating inflammatory conditions .

Anticancer Activity: Certain pyrazolo[3,4-b]pyridines exhibit cytotoxic effects against cancer cells. Their unique structure and biological activity make them interesting targets for further investigation in oncology .

Materials Science and Organic Electronics

Overview: Pyrazolo[3,4-b]pyridines can be functionalized to create novel materials with interesting electronic properties. These materials find applications in organic electronics and optoelectronics.

Applications:Organic Semiconductors: Researchers have synthesized pyrazolo[3,4-b]pyridine derivatives as organic semiconductors. These materials can be used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells .

Photovoltaics: The electron-rich nature of pyrazolo[3,4-b]pyridines makes them suitable for use in organic photovoltaic devices. Their absorption properties and energy levels contribute to efficient charge separation and collection in solar cells .

Coordination Chemistry and Metal Complexes

Overview: Pyrazolo[3,4-b]pyridines can serve as ligands in coordination chemistry, forming stable complexes with metal ions.

Applications:Metalloenzymes and Catalysis: Researchers have explored metal complexes of pyrazolo[3,4-b]pyridines as catalysts in various reactions. These complexes can mimic metalloenzymes and facilitate important transformations .

Sensors and Imaging Agents: Functionalized pyrazolo[3,4-b]pyridines can act as fluorescent probes for metal ions. Their coordination chemistry allows for selective sensing and imaging applications .

未来方向

属性

IUPAC Name |

methyl 4-[[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O3/c1-14(2)20-19-12-25-28(18-10-8-17(24)9-11-18)21(19)22(29)27(26-20)13-15-4-6-16(7-5-15)23(30)31-3/h4-12,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGLHHJEWWXGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[1-[[(E)-2-cyano-3-ethoxyprop-2-enoyl]amino]-3-methylbutyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2726091.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2726107.png)

![Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2726108.png)

![4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2726109.png)